1-propyl-1H-pyrazole
Overview
Description
1-Propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1-Propyl-1H-pyrazole, also known as 1-propylpyrazole, is a derivative of the pyrazole family. Pyrazoles are known to exhibit a wide spectrum of biological properties . The primary targets of pyrazole derivatives are diverse and depend on the specific derivative .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific target of the compound.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways . They have been reported to exhibit anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant, antiviral activities, and also act as inhibitors of protein glycation . .
Pharmacokinetics
A study on pyrazole derivatives has utilized pharmacokinetic profiling in the identification of lead candidates .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities .
Action Environment
The action of pyrazole derivatives can be influenced by various factors, including the specific target, the presence of other compounds, and the physiological environment .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with estrogen receptors, influencing their activity and modulating hormonal responses . These interactions highlight the compound’s potential as an anti-inflammatory and hormone-modulating agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as human melanoma and breast cancer cell lines . The compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . These effects suggest that this compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with estrogen receptors, modulating their activity and influencing gene expression related to hormonal responses . These molecular interactions contribute to the compound’s anti-inflammatory and hormone-modulating effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that this compound can sustain its inhibitory effects on COX-2 and estrogen receptors, suggesting its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively reduce inflammation and modulate hormonal responses without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver damage and altered metabolic function . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolism can influence its efficacy and toxicity, as well as its interactions with other drugs and biomolecules. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with nuclear receptors and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of 1,3-diketones with hydrazine hydrate under reflux conditions yields pyrazole derivatives . Another method includes the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Pyrazolones.
Reduction: Pyrazolines, pyrazolidines.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-Propyl-1H-pyrazole has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole
- 3,5-Dimethylpyrazole
- Pyrazoline
- Pyrazolidine
- Pyrazolone
Properties
IUPAC Name |
1-propylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFEFZOOOYCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315397 | |
Record name | 1-Propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32500-67-7 | |
Record name | 1-Propyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32500-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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